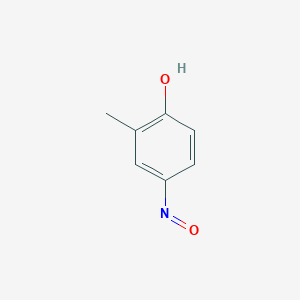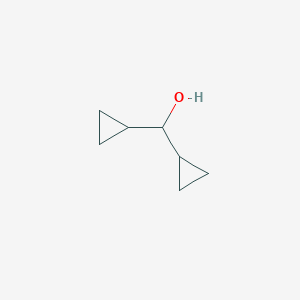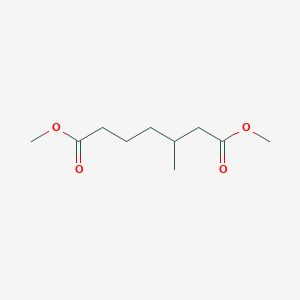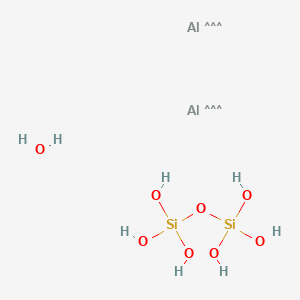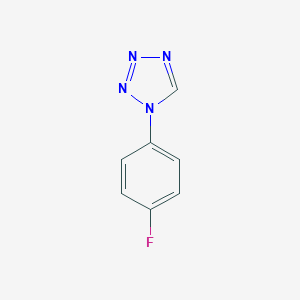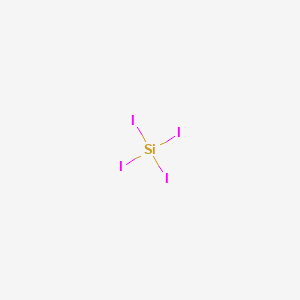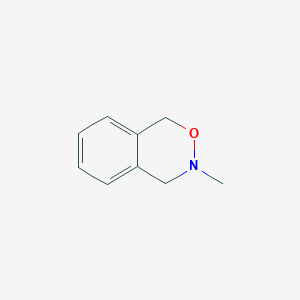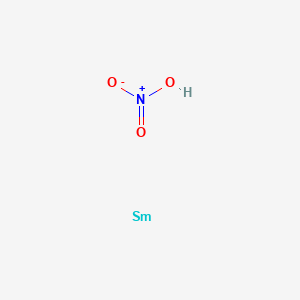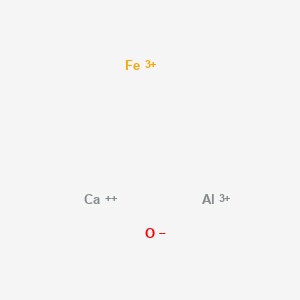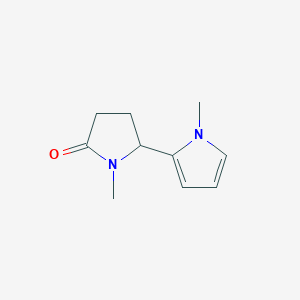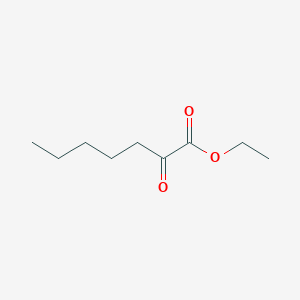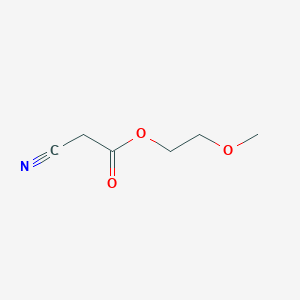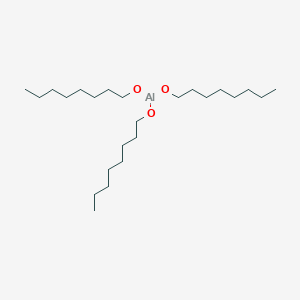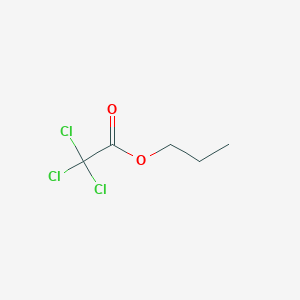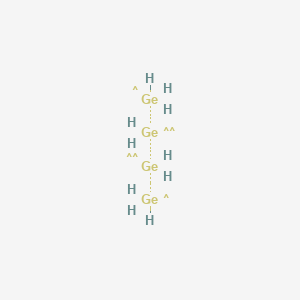
Tetragermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetragermane is a chemical compound that has been of interest to researchers due to its unique properties and potential applications in various fields of science. This compound is a member of the group of organogermanium compounds, which are known for their diverse properties and applications in the fields of materials science, catalysis, and biomedicine.
Mecanismo De Acción
The mechanism of action of tetragermane is not fully understood, but it is believed to involve the formation of reactive germanium species that can interact with biological molecules and cellular structures. These reactive species may induce oxidative stress and damage to cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Tetragermane has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that tetragermane can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune response.
In vivo studies have shown that tetragermane can inhibit the growth of tumors in animal models and reduce inflammation in various tissues. These findings suggest that tetragermane may have potential applications in the treatment of cancer, infectious diseases, and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tetragermane is its high stability and low toxicity, which make it suitable for use in a range of lab experiments. Tetragermane is also relatively easy to synthesize and purify, which makes it accessible to researchers with limited resources.
However, tetragermane also has some limitations for lab experiments, including its low solubility in aqueous solutions and its tendency to decompose in the presence of air or moisture. These limitations can make it challenging to work with tetragermane in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on tetragermane. One area of interest is the development of new synthetic methods for producing tetragermane and other organogermanium compounds with enhanced properties and applications.
Another area of interest is the investigation of the mechanism of action of tetragermane and its potential applications in biomedicine. This could include studies on the effects of tetragermane on different types of cancer cells, as well as investigations into its potential applications in immunotherapy and other areas of medicine.
Overall, tetragermane is a fascinating compound with a range of potential applications in various fields of science. Further research is needed to fully understand its properties and potential applications, but the current findings suggest that tetragermane could have significant implications for materials science, catalysis, and biomedicine in the future.
Métodos De Síntesis
The synthesis of tetragermane is a complex process that involves the use of various reagents and techniques. One of the most common methods for synthesizing tetragermane is the reduction of germanium tetrachloride with lithium aluminum hydride in anhydrous ether. This method is known to produce high yields of tetragermane and is widely used in research labs.
Aplicaciones Científicas De Investigación
Tetragermane has been extensively studied for its potential applications in various fields of science. In materials science, tetragermane has been used as a precursor for the synthesis of germanium-based materials, such as germanium nanowires and germanium nanoparticles. These materials have unique properties that make them useful in a range of applications, including electronics, photonics, and energy storage.
In catalysis, tetragermane has been used as a catalyst for various chemical reactions, including the reduction of nitro compounds and the hydrogenation of olefins. Tetragermane has also been studied for its potential applications in biomedicine, where it has been shown to exhibit anticancer and antiviral activity.
Propiedades
Número CAS |
14691-47-5 |
|---|---|
Nombre del producto |
Tetragermane |
Fórmula molecular |
Ge4H10 |
Peso molecular |
300.6 g/mol |
InChI |
InChI=1S/2GeH3.2GeH2/h2*1H3;2*1H2 |
Clave InChI |
DSRDIWNDNXGDBV-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2] |
SMILES canónico |
[GeH3].[GeH3].[GeH2].[GeH2] |
Sinónimos |
Tetragermane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



